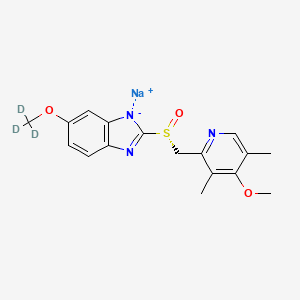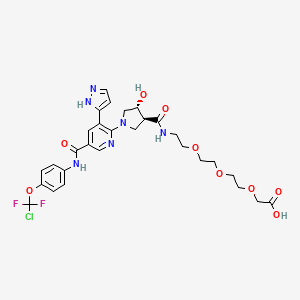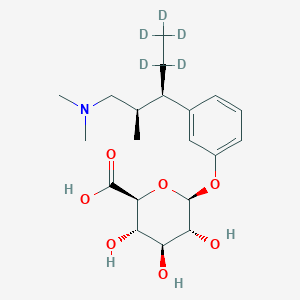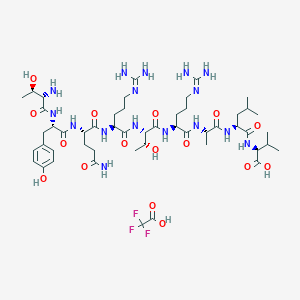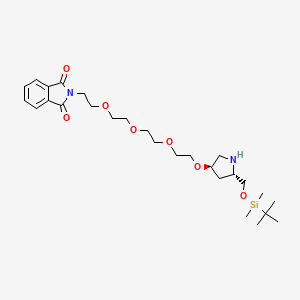
Phthalimide-PEG4-PDM-OTBS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimide-PEG4-PDM-OTBS is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of a range of PROTACs (Proteolysis Targeting Chimeras), which consist of two distinct ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other ligand binds to the target protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs selectively degrade target proteins .
准备方法
Synthetic Routes and Reaction Conditions
Phthalimide-PEG4-PDM-OTBS is synthesized through a series of organic reactions involving the coupling of phthalimide and PEG4-PDM-OTBS. The synthetic route typically involves the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Phthalimide-PEG4-PDM-OTBS undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
Phthalimide-PEG4-PDM-OTBS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the investigation of cellular processes and protein interactions.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer.
Industry: Applied in the development of advanced materials and chemical processes
作用机制
Phthalimide-PEG4-PDM-OTBS functions as a PROTAC linker, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This interaction promotes the ubiquitination of the target protein, marking it for degradation by the proteasome .
相似化合物的比较
Similar Compounds
Phthalimide-PEG4-PDM: Similar structure but lacks the OTBS group.
Phthalimide-PEG4: Contains the phthalimide and PEG4 moieties but lacks the PDM and OTBS groups.
Phthalimide-PDM-OTBS: Contains the phthalimide and OTBS groups but lacks the PEG4 moiety.
Uniqueness
Phthalimide-PEG4-PDM-OTBS is unique due to its combination of phthalimide, PEG4, PDM, and OTBS groups. This unique structure allows it to function effectively as a PROTAC linker, facilitating the selective degradation of target proteins .
属性
分子式 |
C27H44N2O7Si |
|---|---|
分子量 |
536.7 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H44N2O7Si/c1-27(2,3)37(4,5)36-20-21-18-22(19-28-21)35-17-16-34-15-14-33-13-12-32-11-10-29-25(30)23-8-6-7-9-24(23)26(29)31/h6-9,21-22,28H,10-20H2,1-5H3/t21-,22+/m0/s1 |
InChI 键 |
NLFPGFSSIZQXNJ-FCHUYYIVSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


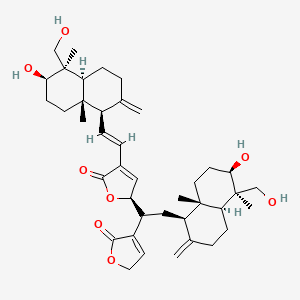
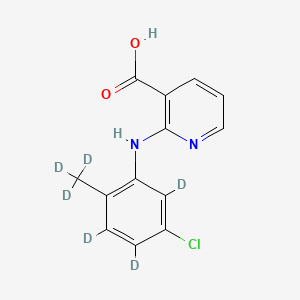
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


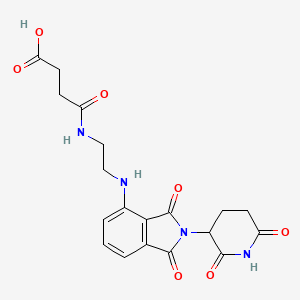
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

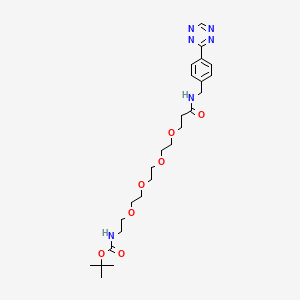
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
